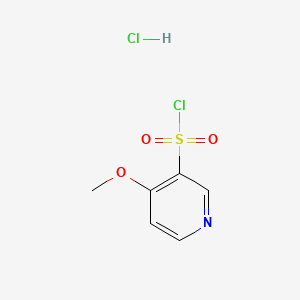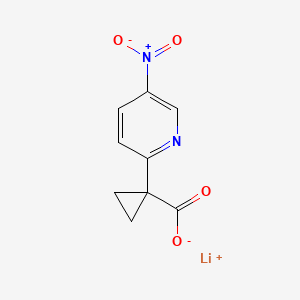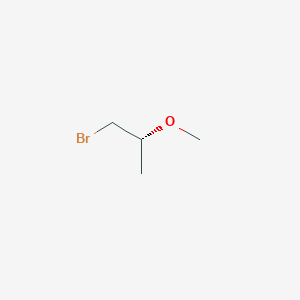
4-Methoxypyridine-3-sulfonyl chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxypyridine-3-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C6H7Cl2NO3S. It is a derivative of pyridine, featuring a methoxy group at the 4-position and a sulfonyl chloride group at the 3-position. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyridine-3-sulfonyl chloride hydrochloride typically involves the sulfonation of 4-methoxypyridine followed by chlorination. The general steps are as follows:
Sulfonation: 4-Methoxypyridine is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group at the 3-position.
Chlorination: The resulting sulfonic acid derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to form the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for efficient production.
化学反应分析
Types of Reactions
4-Methoxypyridine-3-sulfonyl chloride hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, hydrazines, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous media, often under acidic or basic conditions to facilitate the process.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Hydrazides: Formed by the reaction with hydrazines.
Sulfonic Acids: Formed by hydrolysis.
科学研究应用
4-Methoxypyridine-3-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 4-Methoxypyridine-3-sulfonyl chloride hydrochloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of sulfonamides, sulfonyl hydrazides, and other compounds.
相似化合物的比较
Similar Compounds
4-Methoxypyridine-3-sulfonic acid: Similar structure but lacks the chloride group, making it less reactive.
4-Methoxypyridine-3-sulfonyl fluoride: Contains a fluorine atom instead of chlorine, resulting in different reactivity and applications.
4-Methoxypyridine-3-sulfonyl bromide: Contains a bromine atom, which can influence the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
4-Methoxypyridine-3-sulfonyl chloride hydrochloride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds.
属性
分子式 |
C6H7Cl2NO3S |
|---|---|
分子量 |
244.09 g/mol |
IUPAC 名称 |
4-methoxypyridine-3-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C6H6ClNO3S.ClH/c1-11-5-2-3-8-4-6(5)12(7,9)10;/h2-4H,1H3;1H |
InChI 键 |
MEPGBYKHBCFJKS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=NC=C1)S(=O)(=O)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)




![rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride](/img/structure/B13487920.png)
![[(3-Isocyanopropoxy)methyl]cyclopropane](/img/structure/B13487921.png)






